molecular formula C12H7N5O2 B14553338 Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate CAS No. 61908-49-4

Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate

Cat. No.: B14553338
CAS No.: 61908-49-4
M. Wt: 253.22 g/mol
InChI Key: PYSINOBQDZSULH-UHFFFAOYSA-N
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Description

Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate is a compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, two cyano groups, and a carbamate group attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the condensation of an aldehyde with benzil and ammonium acetate in glacial acetic acid. This one-pot reaction yields the desired imidazole derivative . Other methods include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazolines .

Scientific Research Applications

Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties . This compound is also used in the development of pharmaceuticals and agrochemicals. Additionally, it has applications in materials science, where it is used in the synthesis of functional materials and dyes for solar cells .

Mechanism of Action

The mechanism of action of Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. Imidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The specific molecular targets and pathways involved depend on the particular application and the structure of the compound.

Comparison with Similar Compounds

Phenyl (4,5-dicyano-1H-imidazol-2-yl)carbamate can be compared with other imidazole derivatives, such as clemizole, etonitazene, and omeprazole . While these compounds share a common imidazole core, they differ in their substituents and specific applications. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61908-49-4

Molecular Formula

C12H7N5O2

Molecular Weight

253.22 g/mol

IUPAC Name

phenyl N-(4,5-dicyano-1H-imidazol-2-yl)carbamate

InChI

InChI=1S/C12H7N5O2/c13-6-9-10(7-14)16-11(15-9)17-12(18)19-8-4-2-1-3-5-8/h1-5H,(H2,15,16,17,18)

InChI Key

PYSINOBQDZSULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC(=C(N2)C#N)C#N

Origin of Product

United States

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